
(S)-1-(2,6-Difluorophenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE is an organic compound characterized by the presence of a chiral center, making it optically active. This compound is part of the amine family, specifically an aromatic amine due to the presence of a difluorophenyl group. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor such as 2,6-difluorobenzaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4).
Amination: The alcohol is then converted to an amine through an amination reaction, often using reagents like ammonia or an amine donor in the presence of a catalyst.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.
Industrial Production Methods
In an industrial setting, the production of (S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and chiral resolution techniques are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride (AlCl3) for halogenation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE is utilized in various scientific research domains:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and specificity, while the amine group facilitates interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE: The enantiomer of the compound, differing in its optical activity.
1-(2,6-DIFLUOROPHENYL)ETHAN-1-OL: A related compound with a hydroxyl group instead of an amine.
1-(2,6-DIFLUOROPHENYL)ETHAN-1-ONE: A ketone derivative of the compound.
Uniqueness
(S)-1-(2,6-DIFLUOROPHENYL)ETHAN-1-AMINE is unique due to its chiral nature and the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C8H9F2N |
|---|---|
Peso molecular |
157.16 g/mol |
Nombre IUPAC |
(1S)-1-(2,6-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H9F2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m0/s1 |
Clave InChI |
PDPHGCQJDUZZGM-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC=C1F)F)N |
SMILES canónico |
CC(C1=C(C=CC=C1F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-N-[(1E)-(3,4-dimethoxyphenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B15131651.png)

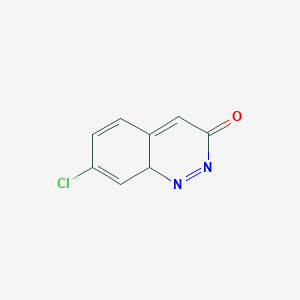

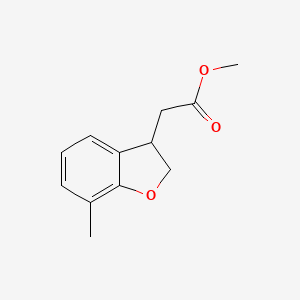
![3-benzyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2(1H)-pyridinone](/img/structure/B15131698.png)

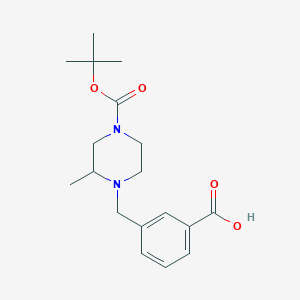

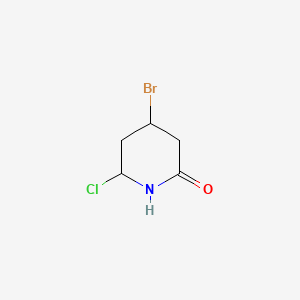
![(6R,7R)-Benzhydryl 7-amino-8-oxo-3-((Z)-prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15131739.png)
![1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B15131741.png)
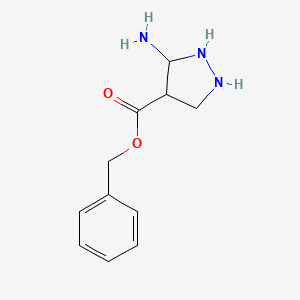
![4-[(2,2-Dimethylpropanoyl)oxy]benzenesulfonic acid sodium](/img/structure/B15131749.png)
